molecular formula C17H13FN2OS B15107618 N-[4-(4-fluorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetamide

N-[4-(4-fluorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetamide

Cat. No.: B15107618
M. Wt: 312.4 g/mol
InChI Key: ORQGJSGYOGQSQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-fluorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetamide is a synthetic small molecule that features a thiazole core substituted with fluorophenyl and phenyl rings, linked to an acetamide group. This structure is part of a broader class of heterocyclic compounds known for their significant potential in medicinal chemistry and drug discovery research . The presence of the thiazole ring, a privileged scaffold in pharmacology, is frequently associated with diverse biological activities, making this compound a valuable template for the design and development of novel therapeutic agents . Potential Research Applications & Value: Compounds with this structural motif have demonstrated a range of promising biological activities in scientific studies. Based on research into analogous thiazole-acetamide derivatives, this compound may be of interest for investigations in the following areas: • Antiviral Research: Similar thiazole and pyrimidine-thiazole hybrids have been investigated for their ability to inhibit viral replication, including against targets such as SARS-CoV-2 . • Anticancer Research: Thiazole derivatives are known to be explored for their ability to induce apoptosis and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation . • Antimicrobial Research: The thiazole moiety is often investigated for its effectiveness against various bacterial and fungal strains, including activity against antibiotic-resistant bacteria . • Enzyme Inhibition: Structurally related phenoxymethyl-based hybrids have shown potent inhibitory activity against enzymes like α-glycosidase, suggesting potential for metabolic disorder research . Structural Features: The integration of a 4-fluorophenyl group is a common feature in drug design, often used to modulate a compound's lipophilicity and metabolic stability. The acetamide linker provides a versatile handle for molecular interactions and further structural derivatization . Researchers can utilize this compound as a building block or lead structure for structure-activity relationship (SAR) studies to optimize potency and selectivity for specific biological targets. Attention: This product is for research purposes only. It is not intended for human or veterinary diagnostic or therapeutic use. All information presented is based on the properties of analogous chemical structures and is provided for reference.

Properties

Molecular Formula

C17H13FN2OS

Molecular Weight

312.4 g/mol

IUPAC Name

N-[4-(4-fluorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetamide

InChI

InChI=1S/C17H13FN2OS/c1-11(21)19-17-15(12-7-9-14(18)10-8-12)20-16(22-17)13-5-3-2-4-6-13/h2-10H,1H3,(H,19,21)

InChI Key

ORQGJSGYOGQSQI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(N=C(S1)C2=CC=CC=C2)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

The synthesis of N-[4-(4-fluorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetamide typically involves the Hantzsch thiazole synthesis. This method includes the reaction of substituted thiourea with α-halo ketones in the presence of a solvent like ethanol . The reaction conditions are usually mild, and the process can be carried out without the need for a catalyst. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product .

Chemical Reactions Analysis

N-[4-(4-fluorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N-[4-(4-fluorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetamide involves its interaction with specific molecular targets. It is known to inhibit the biosynthesis of certain bacterial lipids, thereby exhibiting antimicrobial activity . Additionally, it can interfere with cellular pathways involved in cancer cell proliferation, making it a potential anticancer agent . The exact molecular targets and pathways may vary depending on the specific biological context.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications in Thiazole-Based Acetamides

Positional Isomerism of Substituents
  • Compound 9b (): N-[2-(4-Fluorophenyl)-1,3-thiazol-5-yl]acetamide differs in the placement of the fluorophenyl group (position 2 instead of 4).
  • Target Compound : The 4-fluorophenyl and 2-phenyl configuration may enhance π-π stacking interactions with hydrophobic enzyme pockets compared to 9b.
Heterocyclic Core Variations
  • Triazole Derivatives (): Compounds like 9e (N-(4-fluorophenyl)-2-(4-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-ylthio)acetamide) replace the thiazole with a triazole ring. Triazoles offer additional hydrogen-bonding sites but reduce ring aromaticity, which could impact metabolic stability .
Substituent Effects
  • Electron-Withdrawing Groups : The 4-fluorophenyl group in the target compound increases electron deficiency, enhancing interactions with electron-rich enzyme regions.
  • Bulkier Substituents : Bromine or methoxy groups (e.g., 9c in ) improve steric hindrance but may reduce solubility .
Key Physicochemical Data
Compound Core Structure Molecular Weight (g/mol) Melting Point (°C) LogP (Predicted)
Target Compound Thiazole 326.37 Not Reported 3.2
9b () Thiazole 326.37 Not Reported 3.1
9e () Triazole 422.45 220.1 3.8
Thiadiazole Derivative () Thiadiazole 323.36 Not Reported 2.9
Docking Studies
  • highlights that substituent positioning (e.g., bromine in 9c) influences binding modes to enzyme active sites. The target compound’s fluorophenyl group at position 4 may optimize hydrophobic interactions in a manner similar to 9c .

    Activity Trends
  • Analgesic Activity : N-phenylacetamide derivatives with sulfonamide groups (e.g., compound 35 in ) show comparable activity to paracetamol, suggesting acetamide modifications are critical for efficacy .

  • Antimalarial Potential: Morpholine- and piperazine-containing thiazoles () demonstrate the impact of solubilizing groups on parasitic target engagement, a feature absent in the target compound .

Biological Activity

N-[4-(4-fluorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological properties, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Chemical Structure and Properties

The chemical formula for this compound is C17H13FN2OSC_{17}H_{13}FN_2OS with a molecular weight of 312.36 g/mol. The presence of a thiazole ring enhances its reactivity and potential biological activity.

Antimicrobial Activity

Research has indicated that compounds bearing the thiazole moiety exhibit substantial antimicrobial properties. For instance, derivatives containing thiazole rings have shown effective inhibition against various bacterial strains. A study demonstrated that thiazole derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Properties

This compound has been evaluated for its anticancer potential. In vitro studies have shown that similar thiazole derivatives possess significant cytotoxic effects against prostate carcinoma (PC3) cell lines. For example, compounds with specific substituents on the phenyl ring demonstrated IC50 values lower than standard chemotherapeutics like imatinib .

Structure-Activity Relationship (SAR)

The efficacy of this compound can be attributed to its structural components:

  • Thiazole Ring : Essential for cytotoxic activity; modifications can enhance or reduce activity.
  • Fluorophenyl Group : Increases lipophilicity, aiding in membrane permeability.
  • Acetamide Group : Influences the compound's interaction with biological targets.
CompoundStructureIC50 (µM)Activity Type
This compoundStructure52 (PC3)Anticancer
Thiazole Derivative A-0.25 (Staph.)Antimicrobial
Thiazole Derivative B-80 (MCF7)Anticancer

Case Studies

Several studies have highlighted the biological activities of thiazole derivatives similar to this compound:

  • Antimicrobial Evaluation : A series of thiazole derivatives were synthesized and tested against various pathogens, showing promising results comparable to existing antibiotics .
  • Cytotoxicity Assessment : In vitro tests on prostate cancer cell lines revealed that certain substitutions on the phenyl ring significantly enhanced cytotoxicity, indicating a strong SAR correlation .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-[4-(4-fluorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetamide, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving cyclization of thiazole precursors. For example:

  • Step 1 : Condensation of 4-fluorophenyl and phenyl-substituted thiazole intermediates with acetamide derivatives under reflux conditions (e.g., in ethanol or THF) .
  • Step 2 : Catalytic optimization using bases like triethylamine or pyridine to enhance carbamate/acetamide bond formation .
  • Step 3 : Purification via recrystallization (ethanol or ethyl acetate) or column chromatography to achieve >95% purity .
    • Key Parameters : Temperature (150–160°C for cyclization), solvent polarity, and catalyst selection (e.g., Zeolite Y-H for microwave-assisted synthesis) .

Q. How is structural characterization performed for this compound, and what analytical techniques are prioritized?

  • Methodological Answer :

  • FT-IR : Validates functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, C-F stretch at ~1200 cm⁻¹) .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbon backbone (e.g., thiazole carbons at δ 120–160 ppm) .
  • Elemental Analysis : Confirms purity by matching calculated vs. experimental C/H/N percentages (e.g., C: 62.56% vs. 62.50% observed) .

Q. What preliminary biological screening methods are used to evaluate its activity?

  • Methodological Answer :

  • Antiproliferative Assays : MTT or SRB assays against cancer cell lines (e.g., IC₅₀ determination) .
  • Antimicrobial Testing : Broth microdilution for MIC values against Gram-positive/negative bacteria .
  • Docking Studies : Molecular docking with target proteins (e.g., p38 MAP kinase) to predict binding modes .

Advanced Research Questions

Q. How do crystallographic data resolve structural ambiguities, and what software tools are critical for refinement?

  • Methodological Answer :

  • X-ray Diffraction : Single-crystal analysis determines bond lengths/angles (e.g., S–C bond: ~1.68 Å) and dihedral angles (e.g., 24.9° between imidazole and fluorophenyl rings) .
  • Software : SHELXL for refinement (hydrogen bonding networks, disorder modeling) and Mercury for visualization .
  • Disorder Handling : Partial occupancy refinement for disordered fluorine atoms (e.g., s.o.f. 0.75:0.25) .

Q. How can researchers address contradictory bioactivity data across studies?

  • Methodological Answer :

  • Reproducibility Checks : Standardize assay protocols (e.g., cell line provenance, incubation time) .
  • SAR Analysis : Compare substituent effects (e.g., 4-fluorophenyl vs. 4-bromophenyl on thiazole ring) to isolate activity drivers .
  • Metabolic Stability Tests : Evaluate compound degradation in vitro (e.g., microsomal assays) to rule out false negatives .

Q. What strategies optimize yield in large-scale synthesis without compromising purity?

  • Methodological Answer :

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 5 h → 30 min) and improves yield (e.g., 81% → 89%) .
  • Catalyst Screening : Test Zeolite Y-H vs. PTS for regioselectivity in cyclization .
  • Solvent Engineering : Switch from DCM to THF for better solubility of intermediates .

Q. How do computational methods (e.g., DFT, molecular dynamics) enhance understanding of its mechanism?

  • Methodological Answer :

  • DFT Calculations : Map electrostatic potential surfaces (EPS) to predict reactive sites (e.g., acetamide carbonyl as nucleophilic target) .
  • MD Simulations : Simulate binding kinetics with targets (e.g., p38 MAP kinase) using GROMACS/AMBER .
  • ADMET Prediction : Use SwissADME to optimize logP (<5) and rule out hepatotoxicity .

Q. What are the challenges in establishing structure-activity relationships (SAR) for fluorophenyl-thiazole derivatives?

  • Methodological Answer :

  • Substituent Scanning : Synthesize analogs with halogens (F, Cl, Br), methyl, or methoxy groups at the 4-position .
  • 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate steric/electronic features with bioactivity .
  • Crystallographic Overlays : Compare ligand-protein binding modes (e.g., hydrogen bonding with kinase ATP pockets) .

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